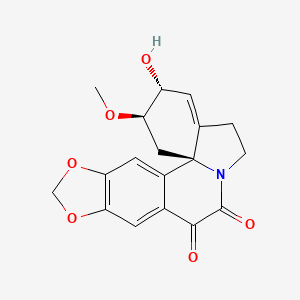

10,11-Dioxoerythratine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO6 |

|---|---|

Molecular Weight |

343.3 g/mol |

IUPAC Name |

(1S,18R,19R)-18-hydroxy-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,16-tetraene-11,12-dione |

InChI |

InChI=1S/C18H17NO6/c1-23-15-7-18-9(4-12(15)20)2-3-19(18)17(22)16(21)10-5-13-14(6-11(10)18)25-8-24-13/h4-6,12,15,20H,2-3,7-8H2,1H3/t12-,15-,18+/m1/s1 |

InChI Key |

CEUNSYOTFGFXNZ-DWQUBVKVSA-N |

Isomeric SMILES |

CO[C@@H]1C[C@@]23C(=C[C@H]1O)CCN2C(=O)C(=O)C4=CC5=C(C=C34)OCO5 |

Canonical SMILES |

COC1CC23C(=CC1O)CCN2C(=O)C(=O)C4=CC5=C(C=C34)OCO5 |

Synonyms |

10,11-dioxoerythratine |

Origin of Product |

United States |

Phytochemical Investigations and Isolation of 10,11 Dioxoerythratine

Natural Sources and Distribution within the Genus Erythrina

The genus Erythrina, belonging to the family Fabaceae, comprises approximately 130 species of trees and shrubs distributed throughout tropical and subtropical regions worldwide. wikipedia.org These plants, commonly known as coral trees or flame trees, are a prominent source of tetracyclic spiroamine alkaloids, which are characterized by their unique erythrinan (B1236395) skeleton. wikipedia.orgresearchgate.net Phytochemical studies have revealed that many Erythrina species produce a diverse array of alkaloids, flavonoids, and pterocarpans. researchgate.net The alkaloid (+)-10,11-Dioxoerythratine is a notable discovery within this genus, first identified from the bark of Erythrina subumbrans. nih.govacs.org

Erythrina subumbrans (Hassk.) Merr., also known as the December Tree, has been a key subject of phytochemical research. stuartxchange.org Investigations into the bark of this species led to the landmark isolation and characterization of three new erythrina alkaloids, one of which was (+)-10,11-dioxoerythratine. researchgate.netnih.govacs.org This compound was identified alongside other new alkaloids, including (+)-10,11-dioxoepierythratidine and (+)-10,11-dioxoerythratidinone. mpd3.comekb.eg

The phytochemical profile of the E. subumbrans bark is complex, with 10,11-Dioxoerythratine co-occurring with a variety of other known compounds. nih.govbiocrick.com These include numerous pterocarpans, flavanones, and triterpenes. researchgate.netstuartxchange.org The elucidation of the structure of this compound was accomplished through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). acs.org

Table 1: Selected Compounds Isolated from the Bark of Erythrina subumbrans alongside this compound

| Compound Class | Specific Compounds Identified |

| Erythrina Alkaloids | (+)-10,11-Dioxoerythratine, (+)-10,11-dioxoepierythratidine, (+)-10,11-dioxoerythratidinone. nih.govacs.org |

| Pterocarpans | Erythrabyssin II, erybraedin A, erystagallin A, erycristagallin, 1-methoxyerythrabyssin II. nih.govacs.org |

| Flavanones | 5-Hydroxysophoranone, abyssinone V, lespedezaflavanone B. nih.govbiocrick.com |

| Triterpenes | Sophoradiol, soyasapogenol B, lupeol. nih.govacs.org |

This table is based on data from cited research articles and is not exhaustive.

While E. subumbrans is the definitive source of this compound, numerous other species within the genus have been scrutinized for their chemical constituents, revealing a wide range of related alkaloids. ekb.eg For instance, studies on Erythrina latissima have led to the isolation of erysodine, erysovine, and erythraline (B1235506). uantwerpen.be Similarly, phytochemical work on Erythrina stricta has yielded other distinct alkaloidal structures. biocrick.com The investigation of species such as Erythrina crista-galli and Erythrina lysistemon has also contributed to the growing library of known erythrinan alkaloids, although this compound has not been reported from these sources to date. researchgate.netekb.eg These broader investigations underscore the chemical diversity of the Erythrina genus and provide a comparative context for the unique occurrence of this compound.

Advanced Chromatographic and Extraction Methodologies for Isolation

The isolation of a pure chemical entity like this compound from a complex natural matrix such as plant bark requires a multi-step process involving sophisticated extraction and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis and purification of alkaloids from Erythrina extracts. scribd.com Hyphenated techniques, such as HPLC combined with a photodiode array (PDA) detector, allow for the rapid analysis and characterization of compounds in a mixture. scribd.com For the separation of erythrinan alkaloids, reverse-phase columns, such as a C18 ODS Gemini column, are often utilized. scribd.com

In some advanced applications, HPLC is coupled with solid-phase extraction and NMR spectroscopy (HPLC-DAD-SPE-NMR), creating a powerful platform for the direct isolation and structural elucidation of target compounds from crude extracts. uantwerpen.be This technique has been successfully applied to the isolation of spirocyclic alkaloids from the seeds of Erythrina latissima, demonstrating its utility in navigating the complex alkaloid profiles of this genus. uantwerpen.be

Table 2: Typical HPLC Parameters for Erythrina Alkaloid Analysis

| Parameter | Specification |

| Stationary Phase (Column) | C18 ODS Gemini (250 mm × 4.6 mm, 5 µm). scribd.com |

| Mobile Phase | Gradient elution using solvents such as methanol (B129727), acetonitrile (B52724), and aqueous solutions with modifiers like ammonium (B1175870) acetate (B1210297) or acetic acid. scribd.com |

| Detection | Photodiode-Array (PDA) for UV-Vis spectra acquisition. scribd.com |

| Hyphenation | Can be coupled with Mass Spectrometry (MS) or Solid-Phase Extraction-NMR (SPE-NMR). uantwerpen.be |

This table represents common methodologies and may vary based on the specific research protocol.

Alkaloids are basic, nitrogen-containing compounds. This chemical property is exploited in a classic extraction technique known as acid-base or pH-controlled fractionation. This method is fundamental for separating alkaloids from other non-basic plant metabolites. The general procedure involves:

Extracting the total metabolites from the plant material with an organic solvent.

Acidifying the extract, which protonates the basic alkaloids, rendering them soluble in the aqueous acidic layer.

Washing the acidic solution with a non-polar organic solvent to remove neutral and acidic impurities.

Basifying the aqueous layer, which deprotonates the alkaloids and causes them to precipitate or become soluble in a fresh non-polar organic solvent.

This process effectively concentrates the alkaloidal fraction, which can then be subjected to further chromatographic purification to isolate individual compounds like this compound.

The initial step in isolating compounds from a solid natural source like bark often involves a thorough extraction to ensure a high yield of secondary metabolites. Soxhlet extraction is a widely used and efficient method for this purpose. nih.gov In this technique, the dried and powdered plant material (e.g., E. subumbrans bark) is placed in a thimble within the Soxhlet apparatus. An organic solvent is heated, and its vapors rise, condense, and drip onto the plant material. The solvent fills the thimble and, once a certain level is reached, siphons back into the heating flask, carrying the extracted compounds with it. This cycle is repeated, ensuring a comprehensive extraction of the desired metabolites. The resulting crude extract contains the mixture of compounds, including this compound, which is then carried forward for fractionation and purification. nih.gov

Solvent Systems and Polarity-Based Separation Strategies

The isolation of this compound from plant sources, primarily from species of the Erythrina genus, is a multi-step process that relies on the principles of solvent extraction and chromatography. The strategy hinges on the polarity of the target compound and the selection of appropriate solvent systems to separate it from a complex mixture of other phytochemicals. jsmcentral.orgnih.gov The basic nitrogen atom in the alkaloid structure allows for manipulation of its solubility through pH changes, a key aspect of the separation process. google.com

The general workflow commences with an initial extraction from the plant material, followed by acid-base partitioning, and culminates in a series of chromatographic purifications.

Initial Solvent Extraction

The first step involves extracting crude alkaloids from the plant matrix. This is typically achieved by macerating the dried and powdered plant material (e.g., flowers, stems, or seeds) with a polar solvent. jsmcentral.orgresearchgate.net The choice of solvent is critical for efficiently extracting a broad range of alkaloids. A 70% aqueous methanol solution has been successfully used to extract a crude mixture containing this compound from the flowers and stems of Erythrina corallodendron. researchgate.net Other polar solvents like ethanol (B145695) have also been employed for the extraction of alkaloids from Erythrina species. nih.gov

Acid-Base Extraction and Liquid-Liquid Partitioning

Following the initial extraction, a crucial polarity-based separation technique known as acid-base extraction is employed to selectively isolate the alkaloids from other extracted compounds like fats and pigments. This process leverages the basic nature of alkaloids.

A typical procedure involves the following steps:

The crude extract is partitioned with a nonpolar solvent like hexane.

The alkaloidal content is then extracted from the nonpolar solvent into an acidic aqueous solution (e.g., 2% sulfuric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. redalyc.org

The acidic aqueous phase, now containing the alkaloids, is separated and then basified, often using sodium bicarbonate (NaHCO3), to a pH of around 8. redalyc.org This deprotonates the alkaloids, making them "free" bases and reducing their solubility in water.

Finally, the free alkaloids are extracted from the basified aqueous solution using a water-immiscible organic solvent of medium polarity, such as dichloromethane (B109758) (CH2Cl2). redalyc.org Evaporation of this solvent yields a concentrated crude alkaloid fraction.

Chromatographic Separation

The final purification of this compound from the crude alkaloid mixture is achieved through various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgcmfri.org.in

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid qualitative analysis of fractions and to monitor the progress of separation. jsmcentral.org For the identification of Erythrina alkaloids, silica (B1680970) gel plates are commonly used as the stationary phase. redalyc.org The selection of the mobile phase is crucial for achieving good separation.

Table 1: TLC Systems for Erythrina Alkaloid Analysis

| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v) | Use Case |

|---|---|---|---|

| Silica Gel 60 GF254 | Dichloromethane : Methanol | 8 : 2 | Identification of alkaloids. redalyc.org |

Column Chromatography (CC): This is a preparative technique used for the large-scale separation of the crude alkaloid extract into simpler fractions. cmfri.org.in The most common stationary phase is silica gel, which is polar. advion.comnih.gov The separation is achieved by eluting the column with a series of solvents or solvent mixtures (the mobile phase) of increasing polarity. Non-polar compounds elute first, followed by progressively more polar compounds. A gradient elution starting with non-polar solvents like petroleum ether and gradually introducing more polar solvents like chloroform, ethyl acetate, and finally methanol is a common strategy. advion.com

High-Performance Liquid Chromatography (HPLC): For the final isolation and purification of this compound to a high degree of purity, HPLC is the method of choice. iipseries.orgnih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is frequently utilized. A gradient elution is often necessary to resolve complex mixtures. redalyc.org

Table 2: HPLC Gradient System for the Separation of Erythrina Alkaloids

| Parameter | Description |

|---|---|

| Column | Supelco Discovery C-18 (5 µm, 250 mm x 4.6 mm) redalyc.org |

| Solvent A | 0.1% Ammonium Acetate, pH 7.4 redalyc.org |

| Solvent B | Methanol redalyc.org |

| Solvent C | Acetonitrile redalyc.org |

| Gradient Program | t = 0 min: 75% A, 20% B, 5% C t = 10 min: 50% A, 45% B, 5% C t = 15 min: 50% A, 45% B, 5% C redalyc.org |

| Flow Rate | 1 mL/min redalyc.org |

This systematic application of different solvent systems in extraction and chromatography, based on the polarity of this compound and other constituents, is fundamental to its successful isolation from natural sources.

Elucidation of the Molecular Architecture of 10,11 Dioxoerythratine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm), HRMS allows for the calculation of a unique elemental composition. uni-rostock.de This precision is crucial for distinguishing between compounds that may have the same nominal mass but differ in their atomic makeup. uni-rostock.dehilarispublisher.com

For Erythrina alkaloids, including derivatives like 10,11-Dioxoerythratine, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is commonly employed. This "soft" ionization technique minimizes fragmentation, ensuring that the detected ion corresponds to the intact molecule, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov The high resolving power of instruments like Orbitrap and Fourier-transform ion cyclotron resonance mass spectrometers (FT-ICR MS) is essential for separating the analyte signal from complex matrix interferences, a common challenge in the analysis of natural product extracts. uni-rostock.denih.gov The accurate mass measurement obtained from HRMS provides the foundational data upon which the subsequent structural elucidation by other spectroscopic methods is built.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and defining its three-dimensional structure. libretexts.org Through a suite of one-dimensional and two-dimensional experiments, chemists can piece together the connectivity of atoms and deduce their spatial relationships.

One-Dimensional NMR (¹H and ¹³C) Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide the initial and fundamental insights into the molecular structure.

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. Key information derived includes:

Chemical Shift (δ): The position of a signal on the spectrum (in ppm) indicates the electronic environment of the proton. Protons attached to or near electronegative atoms or functional groups are "deshielded" and appear at higher chemical shifts (downfield). ucl.ac.ukchemistrysteps.com

Integration: The area under a signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about adjacent atoms.

The ¹³C NMR spectrum provides analogous information for the carbon atoms. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. For instance, carbonyl carbons (C=O) are characteristically found far downfield (170-220 ppm), while carbons in aromatic rings and double bonds appear in the 115-150 ppm range. libretexts.orgoregonstate.edu

For this compound, the ¹H and ¹³C NMR spectra would reveal characteristic signals for the aromatic protons and carbons of the D-ring, the olefinic protons and carbons, and the downfield-shifted carbons of the two ketone groups at positions C-10 and C-11.

Table 1: Representative ¹H and ¹³C NMR Data for Erythrina Alkaloid Skeletons

| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 | Signals from the D-ring. rsc.org |

| Olefinic Protons | 5.5 - 7.0 | 120 - 140 | Signals from C=C double bonds. rsc.org |

| Methoxyl Protons (-OCH₃) | 3.2 - 4.0 | 55 - 60 | Sharp singlet signals. rsc.org |

| Aliphatic Protons | 1.5 - 4.5 | 20 - 70 | Protons on the saturated rings. |

| Carbonyl Carbons (C=O) | - | 190 - 210 | Characteristic for ketones, expected for C-10 and C-11 in this compound. nih.gov |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. wikipedia.org It is instrumental in tracing out spin systems within the molecule, helping to connect fragments identified in the 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This is a powerful tool for definitively assigning carbon resonances based on the assignments of their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems). wikipedia.orgcolumbia.edu HMBC is crucial for piecing together the entire molecular skeleton, as it connects different spin systems and identifies the positions of quaternary carbons (carbons with no attached protons) by showing their correlations to nearby protons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is the primary NMR method for determining the stereochemistry and three-dimensional conformation of a molecule by identifying which protons are on the same face of a ring or in close proximity due to folding of the carbon skeleton.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, leading to the confirmation of its complex spirocyclic structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Key Functional Groups

IR and UV-Vis spectroscopy provide valuable, often complementary, information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation, which causes vibrations of molecular bonds (e.g., stretching and bending). utdallas.edu Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making IR spectroscopy an excellent method for functional group identification. utdallas.edulibretexts.org For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

C=O (Ketone) Stretching: Typically in the range of 1700-1725 cm⁻¹. The presence of two ketone groups would likely result in a prominent absorption in this region. rsc.org

C=C (Aromatic and Olefinic) Stretching: Around 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹.

C-O (Ether) Stretching: In the fingerprint region, typically between 1000-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy levels. ijprajournal.comlibretexts.org The wavelengths of maximum absorbance (λ_max) provide information about the extent and nature of conjugated systems within the molecule. ijprajournal.com The UV spectrum of this compound is expected to show absorptions characteristic of the conjugated dienone system formed by the aromatic D-ring and the α,β-unsaturated ketone in the C-ring. rsc.org

Table 2: Expected Spectroscopic Features for Key Functional Groups in this compound

| Functional Group | Spectroscopic Technique | Expected Absorption Region | Reference |

|---|---|---|---|

| Ketone (C=O) | IR Spectroscopy | ~1710 cm⁻¹ | rsc.org |

| Aromatic/Olefinic (C=C) | IR Spectroscopy | 1470 - 1630 cm⁻¹ | rsc.org |

| Conjugated Dienone | UV-Vis Spectroscopy | 220 - 330 nm | rsc.org |

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation)

Erythrina alkaloids are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers). wikipedia.org Determining the absolute configuration (the precise 3D arrangement of atoms) is a critical final step in structural elucidation.

Optical Rotation: This is a fundamental chiroptical property. Chiral compounds rotate the plane of plane-polarized light. maricopa.edu The direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) and magnitude of this rotation are measured with a polarimeter. The value is reported as the specific rotation [α], which is a characteristic physical constant for a given chiral compound under specific conditions (temperature, solvent, and wavelength of light, typically the sodium D-line at 589 nm). wikipedia.orgbyjus.com The sign of the optical rotation for this compound, often reported as (+)-10,11-Dioxoerythratine, indicates its specific enantiomeric form. researchgate.net

While optical rotation confirms the chirality of a molecule, determining the absolute configuration often requires comparison with known compounds or more advanced techniques like electronic circular dichroism (ECD) or single-crystal X-ray crystallography.

Comparative Spectroscopic Analysis with Known Erythrina Alkaloids and Derivatives

The structural elucidation of a new natural product like this compound is greatly facilitated by comparing its spectroscopic data with those of known, structurally related compounds. nih.gov The extensive family of Erythrina alkaloids provides a rich database for such comparisons. researchgate.net

Mechanistic Pathways in the Biosynthesis of Erythrina Alkaloids Relevant to 10,11 Dioxoerythratine

Proposed Biosynthetic Precursors and Intermediates

The biosynthetic journey to the erythrinan (B1236395) core begins with precursors derived from the shikimate pathway. The pathway to the central benzylisoquinoline alkaloid (BIA) intermediate, (S)-reticuline, is well-established. It starts with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from tyrosine, a product of phenylalanine metabolism. nih.govannualreviews.org This initial reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine. acs.org

Subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into a series of crucial intermediates. acs.org These steps are outlined below:

(S)-Norcoclaurine is methylated by an S-adenosyl methionine (SAM)-dependent O-methyltransferase to yield (S)-Coclaurine . acs.org

(S)-Coclaurine is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to form (S)-N-methylcoclaurine . acs.orgresearchgate.net

A hydroxylation reaction catalyzed by N-methylcoclaurine 3′-hydroxylase (NMTC), followed by another O-methylation, produces the pivotal intermediate (S)-Reticuline . acs.orgacs.org

From (S)-reticuline, the pathway branches towards different classes of alkaloids. nih.govacs.org For years, (S)-N-norprotosinomenine was considered the primary precursor for Erythrina alkaloids based on early in vivo and in vitro experiments. vdoc.pub However, more recent studies using radioactively and ¹³C-labeled compounds in Erythrina crista-galli have challenged this hypothesis. These experiments demonstrated that while (S)-norprotosinomenine was not incorporated into the final Erythrina alkaloids, (S)-coclaurine and (S)-norreticuline were effectively metabolized. nih.gov This suggests that a coclaurine-norreticuline pathway is the operative route in Erythrina alkaloid formation, establishing (S)-norreticuline as the key precursor leading to the erythrinan skeleton. acs.orgnih.govresearchgate.net Some literature also mentions 4′-O-methylnorbelladine as a potential intermediate in this biosynthetic scheme. scribd.com

| Precursor/Intermediate | Role in Biosynthesis | Reference(s) |

| (S)-N-methylcoclaurine | Intermediate formed from the N-methylation of (S)-coclaurine. | acs.orgresearchgate.net |

| N-norprotosinomenine | Initially proposed as the main precursor, but later studies showed it was not incorporated. | vdoc.pubnih.gov |

| (S)-Norreticuline | Now considered the key precursor that enters the specific pathway to the erythrinan skeleton. | acs.orgnih.govresearchgate.net |

| 4′-O-methylnorbelladine | Proposed as an intermediate in the pathway. | scribd.com |

Enzymatic Transformations and Biogenetic Logic of the Erythrinan Skeleton

The construction of the distinctive tetracyclic erythrinan skeleton from the precursor (S)-norreticuline is a feat of elegant biogenetic logic, centered around an oxidative phenol (B47542) coupling reaction. acs.orgresearchgate.net This key transformation creates the characteristic spirocyclic core of all Erythrina alkaloids. The proposed mechanism involves the intramolecular coupling of the phenolic rings to generate a dibenzazonine intermediate. acs.orgresearchgate.net

Following this initial coupling, a rearrangement and ring-opening of the tetrahydroisoquinoline ring occur, leading to the formation of the nine-membered dibenzazonine. acs.orgwiley.com Based on ¹³C-labeling studies, it has been suggested that this intermediate proceeds through an allylic cation, which then undergoes a subsequent transannular ring closure to forge the final erythrinan skeleton. acs.orgresearchgate.net This cyclization establishes the crucial tetrasubstituted stereocenter at the C-5 position. wiley.com

While the general pathway has been mapped out through feeding studies and chemical intuition, the specific enzymes that catalyze these complex transformations have not yet been fully elucidated. acs.org The process requires precise control of regioselectivity and stereoselectivity to produce the correct scaffold. The enzymes involved are likely cytochrome P450-dependent oxidases and reductases, which are commonly involved in the complex oxidative rearrangements seen in alkaloid biosynthesis. nih.gov The logic of the pathway ensures the efficient assembly of a complex molecular architecture from a relatively simple benzylisoquinoline precursor. acs.org

Oxidative Steps Leading to the Dioxo Moiety at C-10 and C-11

10,11-Dioxoerythratine is classified as an alkenoid-type Erythrina alkaloid, distinguished by significant oxidative modifications to its C-ring. vdoc.pubresearchgate.netacs.org Specifically, it possesses two carbonyl groups at positions C-10 and C-11, forming a dioxo moiety. acs.org The formation of this feature represents one of the final steps in the biosynthetic pathway, occurring after the core erythrinan skeleton is already assembled.

The introduction of these two carbonyl groups is an oxidative process. While the specific biosynthetic enzymes responsible for this double oxidation in plants have not been identified, chemical syntheses provide insight into the nature of this transformation. For instance, the synthesis of the related compound 10,11-dioxoerysotramidine was achieved using a powerful oxidizing agent, selenium dioxide (SeO2), to install the two carbonyls. researchgate.net This suggests that the biological equivalent is likely a potent oxygenase enzyme or a series of enzymatic steps capable of performing this challenging oxidation on the alkaloid substrate.

Compounds such as (+)-10,11-dioxoerythratine, (+)-10,11-dioxoepierythratidine, and (+)-10,11-dioxoerythratidinone have been isolated from the bark of Erythrina subumbrans, confirming that this oxidative pattern is a natural biosynthetic outcome within the genus. acs.orgresearchgate.net These alkaloids are prime examples of the chemical diversity generated by late-stage tailoring enzymes that modify the fundamental erythrinan scaffold. researchgate.net

Total Synthesis and Chemical Modifications of 10,11 Dioxoerythratine and Analogues

Synthetic Methodologies for the Erythrinan (B1236395) Core Structure

The construction of the characteristic tetracyclic spiroamine scaffold of the Erythrinan alkaloids has been the subject of extensive research, leading to the development of several elegant and efficient synthetic strategies. These methodologies can be broadly categorized based on the key bond-forming reactions used to assemble the core structure.

A prevalent strategy involves the intramolecular Heck reaction , which has been successfully employed to form the C-ring of the Erythrinan skeleton. This approach typically utilizes a suitably functionalized aromatic precursor, which undergoes palladium-catalyzed cyclization to furnish the tetracyclic core. The efficiency of this reaction is often dependent on the nature of the substituents on the aromatic ring and the reaction conditions employed.

Another powerful tool for the construction of the Erythrinan core is the use of N-acyliminium ion cyclizations . This method involves the generation of a reactive N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization onto an aromatic ring or other nucleophilic moiety to form the key C-C bond of the tetracyclic system. The stereochemical outcome of this cyclization can often be controlled by the use of chiral auxiliaries or by substrate control.

Domino reactions , which involve a cascade of bond-forming events in a single pot, have also emerged as a highly efficient approach to the Erythrinan skeleton. For instance, a domino process consisting of an amidation, spirocyclization, formation of an iminium ion, and subsequent electrophilic aromatic substitution has been developed to rapidly assemble the spirocyclic core of (+)-erysotramidine.

Furthermore, radical cyclizations have proven to be effective in the synthesis of the Erythrinan core. These reactions often involve the generation of a radical species that undergoes an intramolecular cyclization to form one of the rings of the tetracyclic system. The regioselectivity and stereoselectivity of these reactions can be influenced by the choice of radical precursor and reaction conditions.

A summary of key synthetic methodologies for the Erythrinan core is presented in the table below.

| Methodology | Key Reaction | Advantages |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization | High efficiency, good functional group tolerance |

| N-Acyliminium Ion Cyclization | Intramolecular cyclization of an N-acyliminium ion | Stereocontrol possible, mild reaction conditions |

| Domino Reactions | Multi-step, one-pot cascade | High step economy, rapid assembly of complex structures |

| Radical Cyclizations | Intramolecular addition of a radical to an unsaturated bond | Effective for the formation of C-C bonds, can be highly regioselective |

Stereoselective Approaches to 10,11-Dioxoerythratine

The Erythrinan skeleton possesses multiple stereocenters, making stereocontrol a critical aspect of any total synthesis. While a specific stereoselective total synthesis of this compound has not been extensively detailed in the literature, several stereoselective strategies have been developed for the synthesis of related Erythrina alkaloids, which could be adapted for the synthesis of the target molecule.

One of the primary challenges is the construction of the spirocyclic core with the correct relative and absolute stereochemistry. Asymmetric syntheses of Erythrina alkaloids have been achieved using various approaches, including the use of chiral auxiliaries , asymmetric catalysis , and substrate-controlled diastereoselective reactions .

For example, the use of a chiral base for the desymmetrization of a meso-imide has been employed in the asymmetric total synthesis of (+)-erysotramidine. This key step establishes the initial stereocenter, which then directs the stereochemical outcome of subsequent transformations.

Substrate-controlled N-acyliminium ion cyclizations have also been shown to proceed with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is dictated by the existing stereocenters in the cyclization precursor. The choice of protecting groups on nearby functional groups can also have a profound impact on the diastereoselectivity of these reactions.

Furthermore, enantioselective Heck reactions have been developed for the asymmetric synthesis of the Erythrinan core. These reactions utilize chiral ligands to control the enantioselectivity of the palladium-catalyzed cyclization, thereby establishing the stereochemistry of the tetracyclic system.

The development of a stereoselective synthesis of this compound would likely involve the application of one or more of these established strategies to control the stereochemistry of the key bond-forming reactions.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for developing new therapeutic agents with improved properties. The design of these analogues often focuses on modifications at specific positions of the Erythrinan skeleton, particularly at the C-10 and C-11 positions, as well as the creation of related dioxo-Erythrina alkaloids.

The C-10 and C-11 positions of the Erythrinan skeleton are attractive targets for structural modification due to their potential to influence the biological activity of the molecule. The introduction of a dioxo functionality at these positions, as seen in this compound, represents a significant structural change from many other naturally occurring Erythrina alkaloids.

The synthesis of 10,11-dioxo derivatives can be envisioned through the oxidation of a suitable precursor . For example, an Erythrinan derivative with a hydroxyl group at C-10 or C-11 could be oxidized to the corresponding ketone. The introduction of the second ketone could be achieved through further oxidation or by starting with a precursor that already contains a ketone at one of the positions.

Alternatively, the dioxo functionality could be introduced through a rearrangement reaction . For instance, the treatment of a diol at C-10 and C-11 with an oxidizing agent could lead to the formation of the diketone.

The introduction of other functional groups at the C-10 and C-11 positions could also be explored. For example, the reduction of one or both of the ketones in this compound could provide access to the corresponding diol or hydroxyketone derivatives. These hydroxyl groups could then be further functionalized to introduce a variety of substituents.

A summary of potential modification strategies at the C-10 and C-11 positions is provided below.

| Strategy | Description | Potential Products |

| Oxidation | Oxidation of a C-10 or C-11 alcohol or diol | 10-oxo, 11-oxo, or 10,11-dioxo derivatives |

| Reduction | Reduction of a C-10 or C-11 ketone or diketone | 10-hydroxy, 11-hydroxy, or 10,11-dihydroxy derivatives |

| Functionalization of Hydroxyl Groups | Alkylation, acylation, or glycosylation of C-10 or C-11 hydroxyl groups | Ethers, esters, or glycosides |

The development of synthetic routes to related dioxo-Erythrina alkaloids, such as (+)-10,11-Dioxoepierythratidine and (+)-10,11-Dioxoerythratidinone, would provide valuable insights into the SAR of this class of compounds. The synthesis of these analogues would likely involve the application of the synthetic methodologies developed for the Erythrinan core, combined with strategies for the introduction of the dioxo functionality and the specific substituents found in these molecules.

While specific total syntheses of (+)-10,11-Dioxoepierythratidine and (+)-10,11-Dioxoerythratidinone have not been extensively reported in the scientific literature, their synthesis could be approached by adapting existing routes to other Erythrina alkaloids. For example, a late-stage oxidation of a suitable precursor, such as epierythratidine or erythratidinone, could potentially yield the desired dioxo derivatives.

The stereochemistry of these analogues would also need to be carefully controlled during the synthesis. The use of stereoselective reactions, as discussed in section 5.2, would be essential for obtaining the desired enantiomerically pure products.

In Vitro Biological Activity and Molecular Mechanism Studies of 10,11 Dioxoerythratine

Evaluation of Specific Biochemical Pathways and Cellular Targets in Model Systems

Currently, there is a lack of specific research detailing the evaluation of 10,11-Dioxoerythratine's effects on particular biochemical pathways and its precise cellular targets within model systems. While its cytotoxic effects suggest interference with critical cellular processes, the specific pathways and molecular machinery affected by this compound have not yet been elucidated. Further investigation is required to understand the molecular basis of its biological activity.

Investigations into Enzyme Inhibition and Receptor Modulation in In Vitro Assays

In silico studies have provided some preliminary insights into the potential for this compound to interact with specific enzymes. A virtual screening of 143 Erythrina alkaloids identified this compound as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical in the cholinergic nervous system nih.gov. In this computational model, the compound exhibited a significant binding affinity for AChE nih.gov.

| Compound | Target Enzyme | Assay Type | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Virtual Screening (Molecular Docking) | -9.915 |

It is important to note that this finding is based on computational predictions and awaits confirmation through in vitro enzymatic assays. There is currently no available data from in vitro studies on the modulation of specific receptors by this compound.

Assessment of Cytotoxicity against Specific Cell Lines (e.g., Cancer Cell Lines, Mycobacterial Strains, Plasmodium falciparum) and Elucidation of Associated Mechanisms

The cytotoxic profile of this compound has been evaluated against a panel of human cancer cell lines, demonstrating potent activity. The compound, isolated from the bark of Erythrina subumbrans, exhibited strong cytotoxicity against oral human epidermal carcinoma (KB), human breast cancer (BC), and human small cell lung cancer (NCI-H187) cell lines researchgate.netresearchgate.net.

| Cell Line | Cell Type | IC50 (µg/mL) |

|---|---|---|

| KB | Oral Human Epidermal Carcinoma | 1.2 |

| BC | Human Breast Cancer | 1.6 |

| NCI-H187 | Human Small Cell Lung Cancer | 0.6 |

The mechanisms underlying this pronounced cytotoxicity have not yet been fully elucidated. Further research is necessary to determine the specific cellular events and signaling pathways that are disrupted by this compound, leading to cancer cell death.

In contrast to its potent anticancer activity, this compound has been found to be inactive in several other in vitro biological assays. Specifically, it did not demonstrate any significant inhibitory effects against the H37Ra strain of Mycobacterium tuberculosis researchgate.netscielo.brscielo.brethernet.edu.et. Furthermore, when tested for antiplasmodial activity against the K1 multidrug-resistant strain of Plasmodium falciparum, the compound was found to be inactive at the highest concentrations tested researchgate.netuantwerpen.be. This lack of broad-spectrum bioactivity highlights a degree of selectivity in its biological effects.

The observed potent cytotoxicity against specific cancer cell lines, juxtaposed with its inactivity in other assays, suggests that this compound may operate through specific, yet-to-be-discovered mechanisms. It is possible that its mode of action is not based on broad cellular toxicity but rather on the targeted disruption of pathways that are unique to or hyper-activated in the susceptible cancer cell lines. The potential for indirect bioactivity, where the compound might modulate cellular processes that are not directly lethal but contribute to the observed cytotoxic phenotype, remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Currently, there is a lack of published structure-activity relationship (SAR) studies focusing specifically on this compound and its analogues. While studies on other Erythrina alkaloids have provided insights into the general structural requirements for certain biological activities, a detailed analysis of how modifications to the this compound scaffold would impact its potent and selective cytotoxicity has not been reported. Such studies would be invaluable for the rational design of more potent and selective derivatives for potential therapeutic development.

Advanced Analytical Techniques for Quantification and Trace Analysis of 10,11 Dioxoerythratine in Biological and Botanical Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the gold standard for the quantitative analysis of drugs and metabolites in biological matrices due to its high specificity, sensitivity, and throughput. researchgate.netnih.gov The development of a quantitative LC-MS method for 10,11-Dioxoerythratine involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step in the analysis of this compound from biological fluids (e.g., plasma, serum) or botanical extracts is the effective removal of interfering substances. Common strategies include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For instance, a simple and rapid protein precipitation can be achieved by adding an organic solvent like acetonitrile (B52724) to the plasma or serum sample, followed by centrifugation to remove the precipitated proteins. chromatographyonline.com SPE offers a more selective cleanup and can be tailored to the specific properties of this compound. Anion exchange (AEX) SPE has been shown to be a generic and effective approach for the extraction of oligonucleotides from plasma and tissue homogenates, yielding high recoveries. lcms.cz A similar strategy could be adapted for this compound.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate this compound from co-extracted matrix components prior to detection. Reversed-phase chromatography using a C18 column is a common choice. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve optimal separation. chromatographyonline.comnih.gov The separation of isobaric compounds, which have the same mass but different structures, is crucial and can be achieved with modern liquid chromatography columns. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) is a widely used ionization technique for the analysis of moderately polar compounds like alkaloids, and it is often operated in the positive ion mode. nih.gov For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method. lcms.cz In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method significantly reduces matrix interference and enhances sensitivity. lcms.cz

A hypothetical LC-MS/MS method for the quantification of this compound in human plasma could exhibit the performance characteristics detailed in the table below.

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85 - 105% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. shimadzu.com However, many alkaloids, including likely this compound, are polar and non-volatile, making them unsuitable for direct GC analysis. thermofisher.com Therefore, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com

Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl or amine groups. thermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte. thermofisher.com For compounds with keto groups, an oximation step using reagents like methoxyamine hydrochloride may be performed prior to silylation to reduce tautomerism and improve peak shape. researchgate.net The derivatized this compound can then be readily analyzed by GC-MS.

GC-MS Analysis: The derivatized sample is injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polar stationary phase. pjoes.com The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification. pjoes.com For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions of the derivatized analyte. mdpi.com

A potential GC-MS method for the trace analysis of derivatized this compound in a botanical matrix could have the following characteristics:

| Parameter | Value |

| Derivatization Reagent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

| Limit of Detection (LOD) | 1-5 ng/g |

| Limit of Quantification (LOQ) | 5-15 ng/g |

Capillary Electrophoresis and Other Advanced Separation Techniques

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like alkaloids in complex matrices, including single plant cells. nih.govmdpi.com CE offers advantages such as short analysis times, low consumption of samples and reagents, and high separation efficiency. mdpi.com

Capillary Zone Electrophoresis (CZE): In CZE, the separation is based on the differences in the electrophoretic mobilities of the analytes in a buffer-filled capillary under the influence of an electric field. For the analysis of alkaloids, which are typically basic compounds, an acidic buffer is often used to ensure they are positively charged. nih.gov The addition of modifiers to the background electrolyte, such as cyclodextrins, can be used to improve the resolution of closely related alkaloids. mdpi.com

Non-Aqueous Capillary Electrophoresis (NACE): NACE, coupled with mass spectrometry (NACE-MS), has been shown to be effective for the analysis of a wide range of alkaloids in various plant extracts. researchgate.net This technique can provide characteristic patterns of alkaloids in different samples.

Detection: UV detection is commonly used in CE; however, for higher sensitivity and structural information, coupling CE with mass spectrometry (CE-MS) is advantageous. mdpi.com

The performance of a CE method for the analysis of this compound could be characterized by the data in the following table:

| Parameter | Value |

| Separation Mode | Capillary Zone Electrophoresis (CZE) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) with 15 mM β-cyclodextrin |

| Detection | UV at 214 nm or Mass Spectrometry |

| Migration Time | < 10 min |

| Efficiency (Theoretical Plates) | > 100,000 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL (UV), lower with MS |

Development of Robust Analytical Methods for Complex Sample Matrices

The development of robust analytical methods is crucial for obtaining reliable and reproducible quantitative data for this compound in complex biological and botanical matrices. nih.gov A robust method is one that is insensitive to small, deliberate variations in method parameters and can be successfully transferred between different laboratories and instruments. chromatographyonline.com

Matrix Effects: A significant challenge in the analysis of complex samples is the presence of matrix effects, which can cause ion suppression or enhancement in LC-MS, leading to inaccurate quantification. nih.gov Several strategies can be employed to mitigate matrix effects, including:

Effective Sample Cleanup: Thorough sample preparation to remove interfering matrix components. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components.

Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) that has physicochemical properties very similar to the analyte is the most effective way to compensate for matrix effects. nih.gov

Standard Addition: This method can be used to correct for matrix effects but is more time-consuming. researchgate.net

Method Validation: A developed analytical method must be rigorously validated to ensure its suitability for its intended purpose. Validation parameters typically include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov

The development of a robust method for this compound would involve a systematic approach to optimize and validate all steps of the analytical procedure, from sample collection and preparation to final data analysis.

Concluding Perspectives and Future Research Trajectories

Identification of Research Gaps in 10,11-Dioxoerythratine Studies

Despite its isolation and structural characterization, this compound remains an enigmatic member of the Erythrina alkaloid family. A significant research gap exists in its pharmacological profiling. Initial studies reported a lack of discernible activity against specific pathogens. For instance, along with its analogs (+)-10,11-dioxoepierythratidine and (+)-10,11-dioxoerythratidinone, it showed no significant inhibitory effects against the H37Ra strain of Mycobacterium tuberculosis. researchgate.netscielo.brvdoc.pubscielo.br Similarly, it was found to be inactive when tested for antiplasmodial activity against a multidrug-resistant strain of Plasmodium falciparum. researchgate.netuantwerpen.be It has also been assessed for cytotoxicity against several human cancer cell lines, though detailed outcomes of these broad screenings are not widely published. researchgate.net

This apparent lack of activity contrasts sharply with the broad pharmacological effects, including sedative, hypotensive, and neuromuscular blocking actions, associated with the general erythrinane skeleton. researchgate.netresearchgate.netnih.gov This discrepancy points to a critical research gap: the biological evaluation of this compound has been narrow in scope. Its potential effects on the central nervous system (CNS), a primary target for many Erythrina alkaloids, are completely unexplored. nih.gov Future investigations should prioritize screening this compound against a wider, more diverse panel of biological targets, particularly those related to neurological pathways. Furthermore, a deeper investigation into its biosynthetic pathway, which is less understood compared to other alkaloids, could provide insights into its natural function and potential for bioengineering. eolss.netwikipedia.org

Potential for Chemogenomic and Computational Approaches in Target Identification and Ligand Discovery

Modern drug discovery increasingly leverages computational power to predict and rationalize the interaction between small molecules and biological targets. nih.gov Such in silico methods are particularly well-suited for exploring the potential of this compound. Recent studies have successfully applied these techniques to the broader Erythrina alkaloid family. For example, a multi-step computational approach involving virtual screening of 143 Erythrina alkaloids was used to identify promising acetylcholinesterase (AChE) inhibitors as potential therapies for Alzheimer's disease. dovepress.comresearchgate.net

This same methodology can be applied to this compound. By creating a 3D model of the molecule, researchers can perform high-throughput virtual screening against vast libraries of protein structures. This chemogenomic approach can identify potential binding partners and predict biological activities, thereby guiding and prioritizing wet-lab experiments. nih.gov For instance, a recent study on the related alkaloid erythraline (B1235506) used in silico analysis to identify potential anticancer targets, including polyamine oxidase and pyruvate (B1213749) kinase M2. mdpi.com Applying similar docking and simulation studies to this compound could rapidly generate testable hypotheses about its mechanism of action and unlock therapeutic avenues that have been missed by traditional, narrow screening methods.

Opportunities for Biomimetic Synthesis and Engineered Biosynthesis of Dioxo-Erythrina Alkaloids

The synthesis of the complex, tetracyclic core of Erythrina alkaloids is a significant challenge that has attracted considerable attention from synthetic chemists. nih.govthieme-connect.com Biomimetic synthesis, which seeks to replicate nature's own synthetic strategies in the laboratory, offers a powerful approach. unsw.edu.au The biosynthesis of the erythrinane skeleton is understood to proceed through key intermediates like the spirodienone, and this knowledge has inspired laboratory syntheses. wikipedia.orgrsc.org The first total synthesis of (±)-8-oxoerymelanthine, for example, was achieved through a biomimetic route. acs.org

For this compound, noted for the oxidation of its C-ring, a biomimetic strategy would focus on replicating the specific enzymatic oxidation steps that install the two ketone functionalities. researchgate.net This approach not only provides a potential route to the natural product but also allows for the creation of novel analogs by intercepting or modifying the synthetic pathway.

Looking further ahead, engineered biosynthesis presents a compelling opportunity. This field involves harnessing and modifying the genetic machinery of microorganisms to produce complex natural products. eolss.net A critical first step would be the identification of the specific oxidoreductase enzymes responsible for the C-10 and C-11 oxidation in Erythrina species. Once identified, the genes for these enzymes could be introduced into a microbial host, such as yeast or E. coli, that has been engineered to produce the core erythrinane skeleton. This would enable the sustainable and scalable production of this compound and related dioxo-alkaloids for further pharmacological investigation and development.

Role of this compound as a Chemical Scaffold for Novel Chemical Entity Discovery

In medicinal chemistry, a chemical scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for drug discovery. lifechemicals.comnih.gov The unique tetracyclic, α-tertiary spiroamine core of Erythrina alkaloids is an excellent example of such a scaffold. thieme-connect.com While this compound itself has shown limited biological activity in preliminary tests, its structure represents a valuable starting point for the discovery of novel chemical entities. vdoc.pubnih.gov

The presence of the two ketone groups at the C-10 and C-11 positions provides specific and reactive chemical handles for synthetic modification. These functional groups are absent in many other Erythrina alkaloids and can be targeted for a range of chemical transformations to generate derivatives with altered steric and electronic properties. The relative biological inactivity of the parent scaffold can be an advantage, as it provides a "clean" structural background upon which the pharmacological effects of new functional groups can be clearly assessed.

This concept is supported by observations within the alkaloid family; for example, the closely related alkaloid erythratidinone displays excellent antimycobacterial activity, whereas this compound does not. scielo.br This highlights how small structural changes on the same core skeleton can dramatically modulate biological function. By employing strategies like diversity-oriented synthesis (DOS), the this compound scaffold can be used to generate large, structurally diverse libraries of new molecules, maximizing the potential for discovering compounds with novel and potent therapeutic activities. bohrium.com

Q & A

Basic Research Questions

Q. What are the primary natural sources and isolation methods for 10,11-Dioxoerythratine?

- Methodological Answer : this compound is isolated from the bark of Erythrina subumbrans using methanol extraction followed by chromatographic separation (e.g., column chromatography or HPLC). Structural confirmation is achieved via NMR, MS, and comparison with literature data . Key steps include:

- Plant Material Preparation : Fresh bark is dried, powdered, and extracted with polar solvents.

- Fractionation : Use gradient elution with solvents like dichloromethane-methanol to isolate alkaloid-rich fractions.

- Purity Verification : TLC and HPLC-DAD analysis ensure compound integrity.

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural elucidation involves:

- Spectroscopic Techniques : 1D/2D NMR (e.g., H, C, COSY, HMBC) to assign spirocyclic and tetracyclic frameworks.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO) .

- X-ray Crystallography : Resolves stereochemistry for synthetic analogs .

Q. What preliminary bioactivity data exist for this compound?

- Methodological Answer : Early studies evaluated antiplasmodial, antimycobacterial, and cytotoxic activities. For example:

- Cytotoxicity : IC >64 µM in mammalian cell lines, indicating low toxicity .

- Antiplasmodial Activity : Inactive against Plasmodium falciparum at tested concentrations (up to 64 µM) .

- Assay Conditions : Use standardized protocols (e.g., microdilution for antimicrobial tests, MTT assays for cytotoxicity) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies (e.g., variable cytotoxicity across studies) may arise from differences in:

- Assay Parameters : Cell line sensitivity, incubation time, and compound purity.

- Structural Confirmation : Re-isolate the compound and verify purity via NMR and HPLC.

- Independent Replication : Cross-validate results in multiple labs using identical protocols .

Q. What strategies improve the synthetic yield of this compound?

- Methodological Answer : While total synthesis is challenging, optimize steps from precursor alkaloids (e.g., erythratine):

- Oxidation Conditions : Use controlled oxidation (e.g., CrO or RuO) to introduce dioxo groups without side reactions.

- Purification : Employ preparative HPLC to separate stereoisomers .

- Scale-Up : Explore semi-synthesis from abundant Erythrina alkaloids to reduce costs .

Q. What structure-activity relationship (SAR) insights guide derivative design for this compound?

- Methodological Answer : Focus on the spirocyclic core:

- Modification Sites : Introduce substituents at C-10/C-11 or the aromatic ring to enhance bioactivity.

- In Silico Modeling : Use docking studies to predict interactions with targets like ion channels or enzymes.

- Biological Testing : Prioritize derivatives for antimalarial or neuroprotective assays based on SAR trends .

Q. How can researchers address the low selectivity of this compound in pharmacological studies?

- Methodological Answer :

- Target Identification : Use chemoproteomics or RNA-seq to identify binding partners.

- Analog Synthesis : Replace the dioxo group with bioisosteres (e.g., ketones → sulfones) to improve specificity.

- Mechanistic Studies : Compare transcriptomic profiles of treated vs. untreated cells to uncover pathways affected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.